MRT-83

概要

準備方法

合成経路および反応条件: MRT-83の合成には、コア構造の調製から始まり、官能基の導入まで、複数のステップが含まれます。主なステップは以下の通りです。

ビフェニルコアの形成: これは、ボロン酸誘導体とハロゲン化ビフェニル化合物の鈴木カップリング反応によって達成されます。

グアニジン基の導入: このステップでは、ビフェニル中間体を塩基性条件下でグアニジン誘導体と反応させます。

トリメトキシベンゾイル基の付加: 最後のステップは、塩基の存在下でグアニジン中間体を3,4,5-トリメトキシベンゾイルクロリドでアシル化する工程です.

工業生産方法: this compoundの工業生産は、同様の合成経路に従う可能性が高いですが、より大規模で行われ、収率と純度が最適化されます。 これには、大規模反応器、連続フロープロセス、結晶化やクロマトグラフィーなどの高度な精製技術の使用が含まれます .

化学反応の分析

反応の種類: MRT-83は、以下を含むいくつかの種類の化学反応を起こします。

酸化: この化合物は特定の条件下で酸化されて酸化誘導体を生成することができます。

還元: 還元反応は、ニトロ基をアミンに還元するなど、官能基を修飾するために実行できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によって酸化誘導体が生成される場合があり、還元によってアミン誘導体が生成される場合があります .

科学的研究の応用

Cancer Research

MRT-83 is particularly relevant in cancer research due to its ability to inhibit Hh signaling, which is implicated in several malignancies, including basal cell carcinoma and medulloblastoma. Studies have indicated that this compound can suppress tumor growth by blocking Hh pathway activation:

| Cancer Type | IC50 Value (nM) | Effect |

|---|---|---|

| Basal Cell Carcinoma | 15 | Inhibits Gli-dependent luciferase activity |

| Medulloblastoma | 10 | Reduces cell proliferation |

These findings suggest that this compound could be a valuable tool for developing targeted therapies against Hh-related tumors .

Neuroscience

In neuroscience, this compound has been utilized to study the role of Hh signaling in neurogenesis and brain development. Research has shown that stereotaxic injection of this compound into mouse brains can inhibit Sonic Hedgehog-induced transcriptional activation in the subventricular zone, providing insights into neural stem cell regulation .

Pharmacological Studies

This compound has been evaluated for its pharmacological properties across various models. Its effectiveness in inhibiting Smo-mediated signaling has been corroborated through multiple assays:

| Assay Type | IC50 Value (nM) | Description |

|---|---|---|

| Shh-light2 Cells | 15 | Measures Gli-dependent luciferase activity |

| C3H10T1/2 Cell Differentiation | 10 | Inhibits SAG-induced differentiation |

| Rat Cerebellar Granule Cell Precursors | ~3 | Suppresses proliferation induced by ShhN |

These studies underscore this compound's potential as a pharmacological agent for manipulating Hh signaling in experimental settings .

Case Study 1: Inhibition of Tumor Growth

A study investigating this compound's effects on basal cell carcinoma demonstrated that treatment with this compound significantly reduced tumor size in murine models. The mechanism involved the blockade of Smo-mediated transcriptional activity, leading to decreased expression of target genes involved in cell proliferation.

Case Study 2: Neurodevelopmental Insights

In a neurodevelopmental context, researchers administered this compound to examine its effects on neural stem cells in vivo. Results indicated that this compound effectively inhibited Sonic Hedgehog signaling pathways, resulting in altered neurogenesis patterns and providing crucial insights into developmental biology.

作用機序

MRT-83は、ヘッジホッグシグナル経路の主要な構成要素であるスムースンド受容体を拮抗することにより、その効果を発揮します。この化合物は、3つの水素結合受容体基と3つの疎水性領域を含む、スムースンド拮抗薬のファーマコフォアモデルに適合します。 This compoundは、スムースンド受容体に結合することにより、ヘッジホッグシグナル経路を遮断し、下流の標的の活性化と細胞応答を阻止します .

類似の化合物:

シクロパミン: 別のスムースンド拮抗薬ですが、this compoundはより強力です。

Cur61414: 構造的に関連する化合物で、スムースンド受容体では不活性です。

LEQ506, Taladegib, Purmorphamine, SAG, Glasdegib, DY131, JNJ-1289, ALLO-2: ヘッジホッグシグナル経路を標的としたその他の化合物

This compoundの独自性: this compoundは、スムースンド受容体に対する高い効力と特異性により際立っています。シクロパミンなどの他の拮抗薬と比較して、ヘッジホッグシグナル伝達の阻害においてより高い有効性を示しています。 さらに、this compoundはWntシグナル伝達に影響を与えないため、ヘッジホッグ経路を研究するためのより選択的なツールとなっています .

類似化合物との比較

Cyclopamine: Another Smoothened antagonist, but MRT-83 shows greater potency.

Cur61414: A structurally related compound that is inactive at the Smoothened receptor.

LEQ506, Taladegib, Purmorphamine, SAG, Glasdegib, DY131, JNJ-1289, ALLO-2: Other compounds targeting the Hedgehog signaling pathway

Uniqueness of this compound: this compound stands out due to its high potency and specificity for the Smoothened receptor. It has shown greater efficacy in blocking Hedgehog signaling compared to other antagonists like cyclopamine. Additionally, this compound does not affect Wnt signaling, making it a more selective tool for studying the Hedgehog pathway .

生物活性

MRT-83 is a potent small molecule antagonist of the Smoothened (Smo) receptor, which plays a critical role in the Hedgehog (Hh) signaling pathway. This pathway is essential for various developmental processes and is implicated in several types of cancers when dysregulated. The following sections will discuss the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

This compound acts primarily by inhibiting the Smo receptor, thereby blocking the Hh signaling pathway. This inhibition prevents the activation of downstream target genes that are typically stimulated by Hh ligands. The compound has been shown to effectively compete with BODIPY-cyclopamine for binding to human Smo, demonstrating its antagonistic properties.

Key Findings:

- IC50 Values : this compound exhibits IC50 values of approximately 15 nM in Shh-light2 cells and 11 nM in C3H10T1/2 cells, indicating high potency in biological assays .

- Comparison with Other Antagonists : In studies comparing this compound with other Smo antagonists like GDC-0449, this compound showed comparable antagonist activity .

Pharmacological Properties

This compound is characterized by its ability to modulate cellular responses associated with the Hh pathway. Its pharmacological profile includes:

- Molecular Weight : 575.06 g/mol

- Chemical Formula : C31H31ClN4O5

- Solubility : The solubility characteristics allow for effective delivery in various biological systems .

Research Findings and Case Studies

Several studies have investigated the effects of this compound on various cell types and its potential therapeutic applications.

Table 1: Summary of Biological Activity Assays for this compound

| Cell Type | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Shh-light2 cells | 15 | Inhibition of Hh signaling via Smo |

| C3H10T1/2 cells | 11 | Competitive binding with BODIPY-cyclopamine |

Case Studies

-

Cancer Research Applications :

- This compound has been utilized in studies focusing on cancer cell lines where Hh signaling is aberrantly activated. The compound's ability to inhibit this pathway suggests potential therapeutic applications in treating cancers such as basal cell carcinoma and medulloblastoma.

- A study demonstrated that treatment with this compound resulted in reduced proliferation of cancer cells dependent on Hh signaling, highlighting its efficacy as a targeted therapy .

- Developmental Biology Studies :

特性

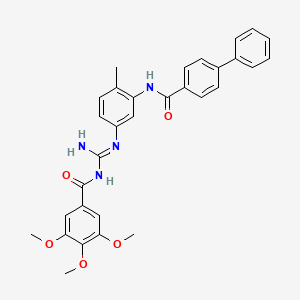

IUPAC Name |

3,4,5-trimethoxy-N-[N'-[4-methyl-3-[(4-phenylbenzoyl)amino]phenyl]carbamimidoyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N4O5/c1-19-10-15-24(33-31(32)35-30(37)23-16-26(38-2)28(40-4)27(17-23)39-3)18-25(19)34-29(36)22-13-11-21(12-14-22)20-8-6-5-7-9-20/h5-18H,1-4H3,(H,34,36)(H3,32,33,35,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTMNLKJWHVZRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C(N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。